7-(Chloromethyl)-2,3-dimethyl-5H-thiazolo[3,2-a]pyrimidin-5-one
Overview
Description
7-(Chloromethyl)-2,3-dimethyl-5H-thiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound that belongs to the thiazolopyrimidine family This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring The presence of a chloromethyl group at the 7th position and methyl groups at the 2nd and 3rd positions further distinguishes this compound
Preparation Methods
The synthesis of 7-(Chloromethyl)-2,3-dimethyl-5H-thiazolo[3,2-a]pyrimidin-5-one can be achieved through various synthetic routes. One common method involves the [3 + 3] annulation of amidines with saturated ketones under copper catalysis . This method provides a straightforward approach to constructing the thiazolopyrimidine core. Additionally, industrial production methods may involve multi-step synthesis processes that include the formation of intermediate compounds followed by cyclization reactions to yield the final product.
Chemical Reactions Analysis
7-(Chloromethyl)-2,3-dimethyl-5H-thiazolo[3,2-a]pyrimidin-5-one undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Cyclization Reactions: The thiazolopyrimidine core can be further functionalized through cyclization reactions, leading to the formation of more complex heterocyclic structures.
Common reagents used in these reactions include tert-butyl hypochlorite, molecular bromine, and various nucleophiles such as piperidine and morpholine . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry: Thiazolopyrimidines, including this compound, have shown promise as acetylcholinesterase inhibitors, which are relevant for the treatment of neurodegenerative diseases such as Alzheimer’s.
Biological Studies: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and molecular pathways in biological systems.
Industrial Applications: The compound’s reactivity and stability make it suitable for use in the synthesis of other complex molecules, which can be applied in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-(Chloromethyl)-2,3-dimethyl-5H-thiazolo[3,2-a]pyrimidin-5-one involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of neurodegenerative diseases, where maintaining acetylcholine levels is crucial for cognitive function.
Comparison with Similar Compounds
7-(Chloromethyl)-2,3-dimethyl-5H-thiazolo[3,2-a]pyrimidin-5-one can be compared to other thiazolopyrimidine derivatives, such as:
QO-40 (5-(Chloromethyl)-3-(naphthalene-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-(4H)-one): This compound is known for its ability to activate BKCa channels and enhance KCNQ2/KCNQ3 heteromeric currents.
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: This compound exhibits energetic properties and has been studied for its thermal stability and detonation performance.
The uniqueness of this compound lies in its specific substitution pattern and its potential as an acetylcholinesterase inhibitor, which distinguishes it from other similar compounds.
Properties
IUPAC Name |
7-(chloromethyl)-2,3-dimethyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2OS/c1-5-6(2)14-9-11-7(4-10)3-8(13)12(5)9/h3H,4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLZAYTBCQHKUMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CC(=O)N12)CCl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.